5-Bromo-2-(cyclohexylmethoxy)-3-methoxybenzaldehyde
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Overview
Description
5-Bromo-2-(cyclohexylmethoxy)-3-methoxybenzaldehyde is an organic compound with a complex structure, featuring a bromine atom, a cyclohexylmethoxy group, and a methoxy group attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(cyclohexylmethoxy)-3-methoxybenzaldehyde typically involves multiple steps. One common method starts with the bromination of 2-(cyclohexylmethoxy)-3-methoxybenzaldehyde. The bromination reaction is usually carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide or aluminum bromide. The reaction is typically performed in an organic solvent such as dichloromethane or chloroform at a controlled temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of safer and more environmentally friendly reagents and solvents is also a consideration in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(cyclohexylmethoxy)-3-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: 5-Bromo-2-(cyclohexylmethoxy)-3-methoxybenzoic acid.
Reduction: 5-Bromo-2-(cyclohexylmethoxy)-3-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-2-(cyclohexylmethoxy)-3-methoxybenzaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Material Science: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(cyclohexylmethoxy)-3-methoxybenzaldehyde depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methoxybenzaldehyde: Lacks the cyclohexylmethoxy group, making it less bulky and potentially less selective in certain reactions.
2-(Cyclohexylmethoxy)-3-methoxybenzaldehyde: Lacks the bromine atom, which may affect its reactivity and the types of reactions it can undergo.
Uniqueness
5-Bromo-2-(cyclohexylmethoxy)-3-methoxybenzaldehyde is unique due to the presence of both the bromine atom and the cyclohexylmethoxy group. This combination of functional groups provides a unique set of chemical properties, making it a versatile intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and material science .
Properties
IUPAC Name |
5-bromo-2-(cyclohexylmethoxy)-3-methoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrO3/c1-18-14-8-13(16)7-12(9-17)15(14)19-10-11-5-3-2-4-6-11/h7-9,11H,2-6,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKHACSOTEVBKOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OCC2CCCCC2)C=O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.21 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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